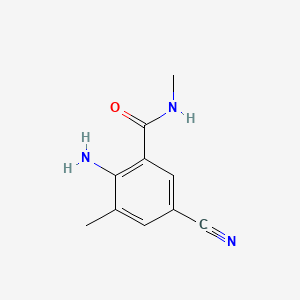

2-Amino-5-cyano-N,3-dimethylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-cyano-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCPQZOXOQZEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648915 | |

| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890707-29-6 | |

| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890707-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890707296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-cyano-N,3-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-cyano-N,3-dimethylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-cyano-N,3-dimethylbenzamide

Introduction

This compound is a substituted anthranilamide, a class of compounds recognized for its significant role in agrochemistry and medicinal chemistry. Its primary importance lies in its function as a crucial synthetic intermediate and a known impurity in the manufacturing of Cyantraniliprole, a second-generation diamide insecticide.[1][2] Understanding the chemical properties, synthesis, and biological context of this molecule is therefore critical for professionals in process chemistry, quality control, and discovery research.

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties to its synthesis and potential applications. The content is structured to deliver not just data, but also field-proven insights into experimental causality and practical handling, reflecting the expertise required in modern chemical research and development.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Amidation

The final and most critical step is the conversion of the ester intermediate to the target amide. The following protocol is a synthesized representation based on established patent literature. [3][4] Causality of Experimental Choices:

-

Reactant: Ethyl 2-amino-5-cyano-3-methylbenzoate is chosen as the ester precursor. Esters are excellent leaving groups for aminolysis.

-

Reagent: A large excess of methylamine is used to drive the reaction equilibrium towards the product, ensuring complete conversion of the starting ester.

-

Catalyst: Sodium methoxide is used in catalytic amounts. It acts as a base to deprotonate the incoming methylamine, increasing its nucleophilicity and accelerating the rate of amide formation. [5]* Solvent: Methanol is an ideal solvent as it readily dissolves both the reactants and the catalyst and is easily removed during workup.

-

Workup: The addition of aqueous NaOH followed by cooling causes the product to precipitate. This is a highly efficient purification method, as the desired amide is typically a solid with low solubility in aqueous methanol, while impurities remain in solution. [3] Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-amino-5-cyano-3-methylbenzoate (50 g, 0.251 mol) in methanol (175 mL).

-

Reagent Addition: Introduce a solution of methylamine (117 g, 3.77 mol) into the vessel.

-

Catalysis: Add sodium methoxide (1.13 g of a 30% solution in methanol, 6.28 mmol) to the reaction mixture.

-

Reaction: Stir the mixture overnight at room temperature to allow for complete conversion.

-

Precipitation: Add 100 mL of 22% aqueous sodium hydroxide (NaOH) solution and cool the mixture to 10 °C. The product will precipitate as a solid.

-

Isolation: Filter the resulting suspension to collect the solid product.

-

Washing: Wash the filter cake sequentially with a 1:1 mixture of methanol:water and then with pure water (50 mL) to remove residual salts and impurities.

-

Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight.

The expected outcome is the target compound as a slightly beige solid with a yield of approximately 80-90% and a purity exceeding 94% by LC analysis. [3][5]

Biological Context and Potential Applications

The primary relevance of this compound is its direct relationship to the insecticide Cyantraniliprole.

Caption: Relationship between the topic compound and the insecticide Cyantraniliprole.

-

Agrochemical Intermediate: It serves as a key building block in the multi-step synthesis of Cyantraniliprole. Its specific substitution pattern is essential for constructing the final, more complex active ingredient.

-

Process Impurity: Due to its role as a precursor, it is also a monitored impurity in the final Cyantraniliprole product. [1][2]Its presence and concentration are critical parameters for quality control.

-

Mode of Action Context: The broader family of cyano anthranilamides, including Cyantraniliprole, functions by activating ryanodine receptors in insects. [1][2]This leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately, death of the pest.

-

Exploratory Research: Preliminary studies have suggested that this compound may possess independent biological activities, including potential anticancer and enzyme-inhibiting properties. [6]However, these findings are nascent and require significant further investigation to elucidate any specific mechanisms of action.

Safety, Handling, and Toxicology

As with any laboratory chemical, particularly one whose toxicological profile is not extensively studied, proper handling is paramount. [7] Table 3: GHS Hazard Information [8][9]

| Category | Information |

|---|---|

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection.P301+P317: IF SWALLOWED: Get medical help.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulations. |

Handling and First Aid:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention. [7][9]* Skin Contact: Wash off with soap and plenty of water. [7][9]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7][9]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7][9] Toxicological Profile: The toxicological and ecological properties of this compound have not been thoroughly investigated. [7]The available MSDS sheets consistently report "no data available" for metrics such as carcinogenicity, mutagenicity, and environmental fate. [7][9]This lack of data necessitates that the compound be treated with the caution appropriate for a substance with unknown long-term effects.

Conclusion

This compound is a compound of significant industrial importance, primarily as a cornerstone intermediate in the synthesis of the insecticide Cyantraniliprole. Its chemical properties are defined by its substituted aromatic structure, which lends itself to a robust and high-yield synthetic pathway. While its primary role is established, preliminary reports of independent biological activity suggest that further investigation into its medicinal chemistry potential could be a fruitful avenue for future research. For professionals in the field, a thorough understanding of its synthesis, characterization, and safe handling procedures is essential for its effective and responsible use.

References

- Source: Google Patents (US9169198B2)

- Source: Google Patents (EP2729444B1)

- Source: Google Patents (CN101492387B)

-

Title: METHOD FOR THE PRODUCTION OF this compound Source: WIPO Patentscope (WO/2013/007603) URL: [Link]

-

Title: MSDS of this compound Source: Capot Chemical URL: [Link]

- Source: Google Patents (CN103702978A)

-

Title: this compound | C10H11N3O Source: PubChem URL: [Link]

Sources

- 1. This compound | 890707-29-6 [chemicalbook.com]

- 2. This compound CAS#: 890707-29-6 [m.chemicalbook.com]

- 3. US9169198B2 - Method for the production of this compound - Google Patents [patents.google.com]

- 4. EP2729444B1 - Method for manufacturing this compound - Google Patents [patents.google.com]

- 5. CN103702978A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Buy this compound | 890707-29-6 [smolecule.com]

- 7. capotchem.com [capotchem.com]

- 8. This compound | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide as an intermediate

An In-depth Technical Guide to the Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of this compound. This molecule is a critical intermediate in the synthesis of various high-value chemical entities, most notably in the agrochemical and pharmaceutical sectors. The following sections offer an in-depth exploration of its synthesis, grounded in established scientific literature and patents, to provide actionable insights for laboratory and process chemistry applications.

Introduction and Strategic Importance

This compound is a substituted anthranilamide derivative of significant interest. Its primary strategic importance lies in its role as a key building block for complex molecules. It is a known intermediate and impurity in the manufacturing of Cyantraniliprole, a second-generation anthranilic diamide insecticide that targets insect ryanodine receptors.[1] Beyond its role in agrochemicals, the benzamide structural motif and the presence of versatile functional groups (amino, cyano) make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, with preliminary studies suggesting potential for anticancer and enzyme inhibition applications.[2][3]

This guide will dissect the prevalent synthetic methodologies, focusing on the underlying chemical principles, optimization of reaction conditions, and practical considerations for achieving high yield and purity.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target compound is fundamental for its synthesis, purification, and handling.

| Property | Value | Source(s) |

| CAS Number | 890707-29-6 | [4][5] |

| Molecular Formula | C₁₀H₁₁N₃O | [3][5][6] |

| Molecular Weight | 189.21 g/mol | [3][7] |

| Appearance | Off-white to light brown solid | [7][8] |

| Melting Point | 202-203 °C | [7] |

| Purity | Typically >95% | [5] |

| Storage | Inert atmosphere, room temperature, protected from light | [5] |

Overview of Primary Synthetic Strategies

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

-

Late-Stage Cyanation: This approach involves the construction of the substituted N,3-dimethylbenzamide core first, followed by the introduction of the C5-cyano group via nucleophilic substitution of a halogenated precursor.

-

Late-Stage Amidation: This strategy prioritizes the formation of the 2-amino-5-cyano-3-methylbenzoic acid framework, with the final step being the amidation of a corresponding ester to form the target N-methylbenzamide.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Late-Stage Cyanation of a Halogenated Benzamide

This route is valued for its directness in introducing the nitrile functionality onto a pre-formed amide scaffold. The most common precursor is 2-amino-5-bromo-N,3-dimethylbenzamide.

The following protocol is adapted from established patent literature.[7]

-

Vessel Preparation: A three-necked flask is equipped with a mechanical stirrer, condenser, and thermometer under a nitrogen atmosphere.

-

Charging Reagents: The flask is charged with 2-amino-5-bromo-N,3-dimethylbenzamide (1.0 eq), 1,3,5-trimethylbenzene (as solvent), powdered sodium cyanide (1.2 eq), copper(I) iodide (0.15 eq), and N,N'-dimethylethylenediamine (0.85 eq).[7]

-

Reaction: The mixture is heated to approximately 140°C for 3 hours. The temperature is then raised to reflux (approx. 155°C).[7]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature (23°C). Water is added slowly, and the resulting slurry is stirred for 30 minutes.[7]

-

Isolation and Purification: The solid is collected by filtration, washed sequentially with water and chlorobenzene, and then dried in a vacuum oven at 50°C to yield the final product.[7]

-

Choice of Cyanide Source: While sodium cyanide is a cost-effective source of the cyanide nucleophile, copper(I) cyanide is also widely used and can be effective, often at stoichiometric amounts in solvents like NMP or DMF.[2][9][10]

-

Role of the Catalyst: This reaction is a form of Rosenmund–von Braun reaction. The copper(I) catalyst is crucial for activating the aryl halide towards nucleophilic substitution by the cyanide ion. The N,N'-dimethylethylenediamine acts as a ligand, stabilizing the copper species in solution and facilitating the catalytic cycle.

-

Palladium Catalysis: An alternative method involves using a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine ligand and zinc dust.[2][11] This approach can offer high yields but may require more stringent inert conditions and costlier reagents.[2][11]

Route 2: Late-Stage Amidation of a Benzoic Acid Ester

This synthetic route builds the molecule by first preparing a 2-amino-5-cyano-3-methylbenzoic acid ester and then converting it to the desired N-methylamide in the final step. This method can be highly efficient and produce high-purity material.[8][9]

The synthesis of the key ester intermediate is a critical prerequisite for this route.

-

Bromination: Starting from methyl 2-amino-3-methylbenzoate, an electrophilic aromatic substitution is performed using a mixture of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) to selectively install a bromine atom at the C5 position, yielding methyl 2-amino-5-bromo-3-methylbenzoate.[8] This method is advantageous as it avoids the need for elemental bromine and results in high yield and purity.[8]

-

Cyanation of the Ester: The resulting bromo-ester is then subjected to a cyanation reaction, typically using copper(I) cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures to produce the 2-amino-5-cyano-3-methylbenzoic acid ester.[8][9]

This protocol is based on a patented method for the final amidation step.[9][10]

-

Vessel Preparation: A suitable reactor is charged with the 2-amino-5-cyano-3-methylbenzoic ester (e.g., hexyl ester) (1.0 eq).

-

Reagent Addition: An aqueous solution of methylamine (MeNH₂) is added. The reaction can be performed with or without a base catalyst.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 20-100°C (preferably 20-80°C) for a period of 1 to several hours.[2]

-

Product Precipitation: As the reaction proceeds, the this compound product precipitates from the solution.[8][10]

-

Isolation: The product is isolated directly by filtration, yielding a high-purity solid.

This amidation process is particularly effective, offering significant advantages in process chemistry.

| Parameter | Value | Source(s) |

| Typical Yield | 82 - 90% | [8][10] |

| Typical Purity (HPLC) | 93 - 95% | [8][10] |

| Catalyst (Optional) | Alkali bases (e.g., sodium methoxide, carbonates) | [3][9] |

| Reaction Temperature | 20 - 80 °C (Optimal) | [2] |

The direct precipitation of the product from the reaction mixture simplifies the purification process significantly, avoiding the need for extensive column chromatography and reducing solvent waste.[2] The reaction is driven by the nucleophilic attack of methylamine on the ester's carbonyl carbon, leading to the displacement of the alcohol moiety. While the reaction can proceed without a catalyst, the addition of a base can accelerate the process by deprotonating the methylamine, increasing its nucleophilicity.[3]

Purification and Analytical Characterization

-

Purification: For both routes, the primary purification method involves the filtration of the precipitated solid product, followed by washing with appropriate solvents (e.g., water, chlorobenzene) to remove residual reagents and by-products.[7] For higher purity requirements, recrystallization or column chromatography can be employed.[2]

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final product, often reported as weight % purity.[8][10]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the compound. Key expected signals include distinct peaks for the aromatic protons, the NH₂ protons, and the two methyl singlets.[8][9]

-

Melting Point: A sharp melting point range (e.g., 202-203°C) is a strong indicator of high purity.[7]

-

Conclusion

The synthesis of this compound is well-established, with two robust and scalable strategies available to chemists. The late-stage cyanation route offers a direct conversion from a halogenated benzamide, while the late-stage amidation route provides a high-purity product via direct precipitation, simplifying downstream processing. The selection of a specific route will depend on factors such as starting material cost, required purity, and available equipment. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable chemical intermediate.

References

- Smolecule. (2023, August 16). This compound.

- Lamberth, C., et al. (2015). Method for the production of this compound. U.S. Patent No. 9,169,198 B2.

- Benchchem. Synthesis routes of this compound.

- RXN Chemicals. This compound Manufacturer Supplier.

- Lamberth, C., et al. (2014). Method for preparing this compound. Chinese Patent No. CN103702978A.

- Lamberth, C., et al. (2014). Method for manufacturing this compound. European Patent No. EP2729444B1.

- Lamberth, C., et al. (2013). Method for the production of this compound. WIPO Patent Application No. WO/2013/007603.

- Annisfeld, D. J., et al. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives. European Patent Application No. EP 2213654 A1.

- Benchchem. This compound.

- Selt, M., et al. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. European Patent No. EP 2102150 B1.

- Sigma-Aldrich. This compound.

- ChemicalBook. (2024, July 14). This compound.

- Key Organics. This compound.

Sources

- 1. This compound | 890707-29-6 [chemicalbook.com]

- 2. Buy this compound | 890707-29-6 [smolecule.com]

- 3. This compound | 890707-29-6 | Benchchem [benchchem.com]

- 4. rxnchem.com [rxnchem.com]

- 5. This compound | 890707-29-6 [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. EP2729444B1 - Method for manufacturing this compound - Google Patents [patents.google.com]

- 9. US9169198B2 - Method for the production of this compound - Google Patents [patents.google.com]

- 10. CN103702978A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Amino-5-cyano-N,3-dimethylbenzamide IUPAC name and structure

An In-Depth Technical Guide to 2-Amino-5-cyano-N,3-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document delineates its chemical identity, physicochemical properties, detailed synthesis methodologies, and current applications. Emphasis is placed on the causality behind synthetic choices and process optimization, providing field-proven insights for professionals in chemical research and development. This guide serves as an authoritative resource, consolidating critical data, experimental protocols, and safety information, supported by robust citations from scientific and patent literature.

Compound Identification and Core Properties

This compound is a substituted anthranilamide, a class of compounds recognized for its utility in both pharmaceutical and agrochemical synthesis. Its structure incorporates a core benzamide moiety with amino, cyano, and methyl substitutions that dictate its reactivity and potential applications.

1.1. IUPAC Name and Chemical Identifiers

1.2. Chemical Structure

The molecular structure is characterized by an aminobenzamide core. The cyano group at the C5 position and the methyl group at the C3 position of the benzene ring, along with the N-methyl group on the amide, are key features.

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

1.3. Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are critical for determining appropriate solvents for reaction and purification, as well as predicting the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | [1][5] |

| Appearance | Pale beige to beige solid | [6] |

| Melting Point | 203 - 204°C | [5] |

| Boiling Point (Predicted) | 359.2 ± 42.0 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| InChI Key | UOCPQZOXOQZEGV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C(=O)NC)C#N | [1][] |

Synthesis Methodologies: From Precursor to Product

The synthesis of this compound is a multi-step process that has been optimized to achieve high yield and purity. The primary routes described in the literature involve the transformation of a halogenated precursor via a cyanation reaction, followed by amidation.[7][8] This approach is favored for its reliability and the commercial availability of the starting materials.

The causality for this strategic choice lies in the robust nature of palladium or copper-catalyzed cyanation reactions on aryl halides, which is a well-established and scalable transformation. The subsequent amidation of the resulting ester with methylamine is a direct and efficient method to construct the final benzamide product.[9]

2.1. Synthetic Workflow Overview

A common and well-documented pathway begins with the bromination of a suitable 2-amino-3-methylbenzoic acid ester, followed by a copper-catalyzed cyanation, and finally, amidation with methylamine.[7][8] This workflow is efficient as it avoids harsh conditions that could potentially degrade the nitrile functional group.[10]

2.2. Detailed Experimental Protocol: Cyanation of 2-Amino-5-bromo-N,3-dimethylbenzamide

This protocol is adapted from methodologies described in the patent literature for the synthesis of the target compound from its bromo-analogue.[11] The choice of a copper(I) iodide catalyst with N,N'-dimethylethylenediamine as a ligand is crucial; this system facilitates the cyanation of the aryl bromide under relatively mild conditions, offering good yields and selectivity.

Materials and Reagents:

-

2-Amino-5-bromo-N,3-dimethylbenzamide (1.0 eq)

-

1,3,5-Trimethylbenzene (solvent)

-

Sodium Cyanide (NaCN, powdered, ~1.2 eq)

-

Copper(I) Iodide (CuI, ~0.15 eq)

-

N,N'-Dimethylethylenediamine (ligand, ~0.85 eq)

-

Deionized Water

-

Chlorobenzene

Procedure:

-

Charge a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with 2-amino-5-bromo-N,3-dimethylbenzamide (1.0 eq) and 1,3,5-trimethylbenzene.

-

Maintain a continuous flow of nitrogen through the reaction vessel.

-

With stirring at room temperature, add powdered sodium cyanide (1.2 eq), copper(I) iodide (0.15 eq), and N,N'-dimethylethylenediamine (0.85 eq).[11]

-

Heat the reaction mixture to approximately 138-140°C and maintain for 3 hours.

-

Increase the temperature to reflux (approx. 155°C) and monitor the reaction for completion by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature (23°C).

-

Slowly add deionized water over 5 minutes to quench the reaction and precipitate the product.

-

Stir the resulting slurry for 30 minutes.

-

Isolate the solid product by filtration.

-

Wash the collected solid sequentially with water and chlorobenzene to remove residual impurities and solvent.[11]

-

Dry the product to a constant weight in a vacuum oven at 50°C to yield this compound as an off-white solid.[11]

Self-Validation and Trustworthiness: The protocol's integrity is ensured by the final purification steps. Washing with water removes inorganic salts (e.g., unreacted NaCN, copper salts), while the chlorobenzene wash removes organic, non-polar impurities. Drying under vacuum ensures the complete removal of volatile solvents. The reported melting point of 202-203°C for the product serves as a reliable physical constant for purity verification.[11]

Applications and Areas of Scientific Interest

While primarily valued as a synthetic intermediate, this compound is associated with several areas of research and commercial interest.

3.1. Agrochemical Synthesis Intermediate

The most prominent role of this compound is as a key intermediate or a known impurity in the manufacturing of Cyantraniliprole.[4][5][6] Cyantraniliprole is a broad-spectrum insecticide from the diamide class, which acts by activating insect ryanodine receptors.[4][6] The structural similarity of this compound to the core of Cyantraniliprole underscores its importance in the synthetic pathway and for quality control in the final active ingredient.

3.2. Pharmaceutical and Drug Development Research

There is emerging, albeit preliminary, interest in the biological activities of this compound itself.

-

Anticancer Properties : Initial studies have suggested potential inhibitory effects on certain cancer cell lines.[9] However, the mechanisms of action are not yet elucidated and require significant further investigation.

-

Enzyme Inhibition : The molecule is being explored in studies of enzyme interactions, which could open avenues for new therapeutic applications.[9]

These research areas are still nascent, and the compound currently serves more as a scaffold or starting point for medicinal chemistry campaigns rather than as a drug candidate itself.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazard profile.

4.1. GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[1] |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

4.2. Handling and Storage Recommendations

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a particle respirator is recommended.[12]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be kept in a dark place under an inert atmosphere.[6][13]

-

Disposal : Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a valuable fine chemical intermediate with a well-defined synthesis pathway and established physicochemical properties. Its primary utility lies in the agrochemical sector as a precursor for insecticides like Cyantraniliprole. While preliminary research suggests potential biological activities, its role in drug development remains exploratory. The synthesis protocols are robust and scalable, and a clear understanding of its safety and handling requirements ensures its effective and safe use in a research and manufacturing context. This guide provides the foundational knowledge for scientists and professionals working with this versatile benzamide derivative.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2014). CN103702978A - Method for preparing this compound.

- Google Patents. (2015). US9169198B2 - Method for the production of this compound.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2017). EP2729444B1 - Method for manufacturing this compound.

-

WIPO Patentscope. (2013). WO/2013/007603 METHOD FOR THE PRODUCTION OF this compound. Retrieved from [Link]

-

Capot Chemical. (2019). MSDS of this compound. Retrieved from [Link]

Sources

- 1. This compound | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. anaxlab.com [anaxlab.com]

- 4. This compound | 890707-29-6 [chemicalbook.com]

- 5. This compound CAS#: 890707-29-6 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. US9169198B2 - Method for the production of this compound - Google Patents [patents.google.com]

- 8. EP2729444B1 - Method for manufacturing this compound - Google Patents [patents.google.com]

- 9. Buy this compound | 890707-29-6 [smolecule.com]

- 10. CN103702978A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. capotchem.com [capotchem.com]

- 13. 890707-29-6|this compound|BLD Pharm [bldpharm.com]

CAS number 890707-29-6 properties and hazards

An In-depth Technical Guide to 2-Amino-5-cyano-N,3-dimethylbenzamide (CAS 890707-29-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the chemical compound this compound (CAS No. 890707-29-6), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its core properties, known hazards, handling protocols, and its primary application as a key intermediate in the synthesis of insecticides, while also exploring its putative, yet less substantiated, roles in pharmaceutical research.

Compound Identification and Chemical Profile

This compound is an organic compound belonging to the cyano anthranilamide family.[1] Its structure is characterized by an amino group (-NH2), a cyano group (-C≡N), and an N-methyl amide group attached to a substituted benzene ring.[2] This unique combination of functional groups dictates its chemical reactivity and potential biological activity. The electron-withdrawing nature of the cyano group and the electron-donating properties of the amino and methyl groups influence its overall electronic character.[2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 890707-29-6 | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₁₀H₁₁N₃O | PubChem[3] |

| Molecular Weight | 189.21 g/mol | PubChem[3] |

| InChI Key | UOCPQZOXOQZEGV-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC1=CC(=CC(=C1N)C(=O)NC)C#N | PubChem[3] |

| Synonyms | Benzamide, 2-amino-5-cyano-N,3-dimethyl-; 2-Amino-5-cyano-N-methyl-3-methylbenzamide | PubChem[3] |

Physicochemical Properties

The physical state of this compound is typically a white to yellow or pale beige solid.[4][5] Its solubility is limited, showing slight solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][5] A consolidated summary of its physical and chemical properties is presented below. It is crucial to note that many of these values are predicted through computational models and should be confirmed experimentally for critical applications.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Solid | White to Yellow / Pale Beige to Beige | [4][5] |

| Melting Point | 203 - 204°C | Experimental | ChemicalBook[5] |

| Boiling Point | 359.2 ± 42.0 °C | Predicted | ChemicalBook[5] |

| Density | 1.20 ± 0.1 g/cm³ | Predicted | ChemicalBook[5] |

| pKa | 14.57 ± 0.46 | Predicted | LookChem[1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Experimental | [1][5] |

| Topological Polar Surface Area | 78.9 Ų | Computed | PubChem[3] |

| XLogP3-AA | 1.2 | Computed | PubChem[3] |

Hazard Identification and Toxicological Assessment

From a safety perspective, this compound is classified under the Globally Harmonized System (GHS) and requires careful handling. The primary hazards are acute oral toxicity and serious eye irritation.[3][6]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Irritation | - | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | - | H335: May cause respiratory irritation |

Source: ECHEMI[6], PubChem[3], Sigma-Aldrich[4]

The compound is designated with the GHS07 "Exclamation mark" pictogram and the signal word "Warning".[4][7] It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] There is no data available regarding its reproductive toxicity, germ cell mutagenicity, or long-term effects from repeated exposure.[8] Furthermore, no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Safe Handling and Experimental Protocols

Given the identified hazards, stringent safety protocols are mandatory when handling this compound in a laboratory setting. The causality behind these steps is to minimize exposure via inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a barrier is always present between the researcher and the chemical.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. (Reason: Protects against splashes and dust that cause serious eye irritation).

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. (Reason: Prevents skin contact and irritation).

-

Respiratory Protection: For nuisance exposures or when dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8] (Reason: Mitigates risk of respiratory tract irritation from inhaling dust).[8]

Laboratory Handling Protocol

This protocol is designed to be a self-validating system for minimizing exposure.

-

Preparation: Before handling, ensure a safety shower and eyewash station are accessible. The work area, preferably a certified chemical fume hood, must have adequate ventilation.[8]

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain dust. Avoid dust formation during handling.[8]

-

Spill Management: In case of a spill, evacuate personnel to a safe area. Do not create dust when cleaning. Carefully sweep up the solid material, shovel it into a suitable, closed container for disposal.[8]

-

Storage: Store the compound in a tightly sealed container in a dry, dark place under an inert atmosphere at room temperature.[1][4][5]

-

Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[8] Contaminated packaging should be disposed of as unused product.[8]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][8]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[6][8]

Applications in Research and Synthesis

Core Role as an Insecticide Intermediate

The most well-documented application of this compound is its use as a key intermediate or impurity in the manufacturing process of Cyantraniliprole.[1][5] Cyantraniliprole is a potent, broad-spectrum insecticide from the anthranilic diamide class.[1]

The general synthetic pathway involves this compound as a precursor, which undergoes further chemical transformations to yield the final active ingredient.

Caption: Synthetic workflow for Cyantraniliprole.

While CAS 890707-29-6 itself is not the active insecticide, its structural backbone is integral to the pharmacophore of Cyantraniliprole. The mechanism of action for Cyantraniliprole involves the potent and selective activation of insect ryanodine receptors (RyRs).[9] This leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately the death of the insect pest.[9] This high selectivity for insect RyRs over mammalian counterparts contributes to a more favorable toxicological profile for the final insecticide product.[9]

Caption: Signaling pathway of Cyantraniliprole.

Potential in Pharmaceutical Development

There are mentions of this compound having potential as an anticancer agent, positioning it as a candidate for drug development.[10] It is also suggested for use in research exploring enzyme interactions and metabolic pathways.[10] However, these claims must be approached with scientific caution. The available literature lacks specific, peer-reviewed data demonstrating its efficacy or mechanism of action in oncology. The assertion appears to be based on the general biological activity of structurally related compounds rather than direct evidence for this specific molecule.[9] Therefore, while it represents an area for potential future investigation, its role in drug development is currently speculative and requires significant empirical validation.

Conclusion

This compound (CAS 890707-29-6) is a well-defined organic intermediate with established physicochemical properties. Its primary, field-proven application is in the synthesis of the insecticide Cyantraniliprole. The compound possesses moderate acute hazards, necessitating strict adherence to safety protocols in a research environment. While its potential in pharmaceutical applications is noted, this remains an unsubstantiated and nascent field of inquiry. Future research should focus on a thorough toxicological investigation and experimental validation of its purported biological activities to unlock any further potential beyond its current role in agrochemical synthesis.

References

-

Cas 890707-29-6, this compound | lookchem . LookChem. Available at: [Link]

-

MSDS of this compound - Capot Chemical . Capot Chemical Co., Ltd. (2019-10-23). Available at: [Link]

-

This compound | C10H11N3O | CID 25157282 - PubChem . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 890707-29-6: this compound [cymitquimica.com]

- 3. This compound | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 890707-29-6 [sigmaaldrich.com]

- 5. This compound CAS#: 890707-29-6 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 890707-29-6 [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. This compound | 890707-29-6 | Benchchem [benchchem.com]

- 10. Buy this compound | 890707-29-6 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-cyano-N,3-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-cyano-N,3-dimethylbenzamide, a significant intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the structural, thermal, and solubility characteristics of the compound. It outlines robust, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. All data is presented in a structured format for clarity and comparative analysis, supplemented by visualizations to elucidate key structural and procedural aspects. This guide is designed to be a foundational resource, facilitating further research and application of this versatile benzamide derivative.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[3] Their journey from novel synthesis to a viable drug candidate is underpinned by meticulous physicochemical characterization. The properties of a newly synthesized compound are critical determinants of its ultimate biological activity, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Therefore, a rigorous and systematic characterization is paramount.

This guide focuses on this compound, a key chemical intermediate.[1] We will delve into its structural elucidation, thermal properties, solubility, and other key physicochemical parameters. The methodologies presented herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.

Significance of this compound

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. It is a known impurity of Cyantraniliprole, an insecticide that acts on insect ryanodine receptors.[1][2] Understanding its physicochemical properties is therefore essential for process optimization, quality control, and regulatory compliance in the manufacturing of these end-products.

Structural Elucidation and Verification

Confirming the chemical identity of a synthesized compound is the foundational step in its characterization. This involves a combination of spectroscopic techniques to elucidate the molecular structure.

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for confirming the presence of hydrogen atoms in their specific chemical environments. A patent for the synthesis of this compound provides the following ¹H NMR data acquired in d⁶-DMSO:

-

δ=7.64 (dd, 1H) : Aromatic proton.

-

δ=7.19 (d, 1H) : Aromatic proton.

-

δ=6.50 (pq, 3H, Ar—H, NH₂) : Overlapping signals of an aromatic proton and the two protons of the primary amine.

-

δ=3.79 (s, 3H) : Methyl group attached to the nitrogen of the amide.

-

δ=2.12 (s, 3H) : Methyl group attached to the benzene ring.[4]

Further NMR studies, including ¹³C NMR, COSY, HSQC, and HMBC, would provide a more complete structural confirmation.

Physical Properties

The physical properties of a compound are crucial for its handling, formulation, and processing.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 890707-29-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Physical Form | Solid, Pale Beige to Beige | [4][6] |

| Melting Point | 203 - 204°C | [1] |

| Boiling Point | 359.2±42.0 °C (Predicted) | [1] |

| pKa | 14.57±0.46 (Predicted) | [4] |

| LogP | 1.96448 | [7] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][4] |

Table 1: Summary of Physical Properties.

Chemical Properties and Stability

Understanding the chemical reactivity and stability of a compound is critical for its storage, handling, and formulation.

Chemical Reactivity

The synthesis of this compound involves the reaction of 2-amino-5-cyano-3-methylbenzoic esters or diesters with methylamine.[4] The amino group and the cyano group are key functional groups that can participate in further chemical transformations. The aromatic ring can undergo electrophilic substitution reactions, although the activating amino group and deactivating cyano and benzamide groups will influence the position of substitution.

Stability

Benzamide derivatives can be susceptible to hydrolysis under acidic or basic conditions.[8] Stability studies on similar benzamide derivatives have shown that they are generally stable in dilute aqueous solutions but can degrade over time in strong acidic or basic conditions.[9] For this compound, it is recommended to store it in a dark place under an inert atmosphere at room temperature to prevent degradation.[6]

Experimental Protocols

The following section details standardized protocols for the determination of key physicochemical properties. These protocols are based on established methodologies and can be adapted for the specific analysis of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline solids exhibit a sharp melting point range.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The range between these two temperatures is the melting point range.[10]

Figure 2: Workflow for melting point determination.

Purity Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp. Impurities broaden the melting peak and lower the melting point, which can be used to quantify the purity.[11]

Apparatus: Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 1-10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[]

Thermal Stability by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.[13]

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[3]

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.[3]

Lipophilicity Determination (LogP)

Principle: The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible liquids, typically n-octanol and water. It is a key indicator of a drug's ability to cross cell membranes.

Method: Shake-Flask Method

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculate LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase]).[14]

Hygroscopicity Testing

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important parameter to assess for handling and storage of solid materials.[15]

Apparatus: Gravimetric Sorption Analyzer or a humidity-controlled chamber and a microbalance.

Procedure:

-

Place a known mass of the dried sample in the instrument.

-

Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature (e.g., 25°C).

-

Monitor the change in mass of the sample at each RH step until equilibrium is reached.

-

Plot the change in mass versus RH to generate a moisture sorption-desorption isotherm.

-

The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH according to the European Pharmacopoeia).[15]

Crystallinity Assessment by Powder X-ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a solid material and to determine its degree of crystallinity.[16]

Apparatus: Powder X-ray Diffractometer.

Procedure:

-

Finely grind the sample to a homogenous powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam at various angles (2θ).

-

Detect the intensity of the diffracted X-rays at each angle.

-

The resulting diffraction pattern of sharp peaks is characteristic of the crystalline form. Amorphous materials will produce a broad halo instead of sharp peaks.[11][16]

Figure 3: Physicochemical characterization workflow.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

The comprehensive physicochemical characterization of this compound is fundamental to its successful application in research and development. This guide has provided a detailed overview of its key properties and established protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for informed decision-making in the drug development pipeline. Further experimental determination of the properties for which only predicted values are currently available will serve to complete the comprehensive profile of this important chemical intermediate.

References

-

Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics (AJP), 10(04). [Link]

-

Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. [Link]

-

Hygroscopicity Evaluation. Technology Networks. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. (2018). Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

-

Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (2016). ResearchGate. [Link]

-

X-ray Powder Diffraction (XRD). SERC (Carleton). [Link]

-

Powder X-Ray Diffraction (1 out of 2). (2016). YouTube. [Link]

-

Partition coefficient. Wikipedia. [Link]

-

X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. [Link]

-

Powder diffraction. Wikipedia. [Link]

-

Powder X-ray Diffraction. (2023). Chemistry LibreTexts. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. [Link]

-

Basic NMR Concepts. [Link]

-

A RAPID METHOD FOR ESTIMATING LOG P FOR ORGANIC CHEMICALS. (1978). EPA. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). [Link]

-

Standard Operating Procedure H-NMR. [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2018). Crystal Growth & Design, 18(11), 6936-6945. [Link]

-

Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. [Link]

-

Stepbystep procedure for NMR data acquisition. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry, 6, 299. [Link]

-

Development of Methods for the Determination of pKa Values. (2013). Acta Pharmaceutica, 63(1), 1-18. [Link]

-

Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. (2018). Analytical Chemistry, 90(6), 3858–3863. [Link]

-

This compound. PubChem. [Link]

- Method for the production of this compound. (2015).

-

[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 41(11), 851-855. [Link]

-

This compound. ChemSrc. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers. [Link]

-

Absolute pKa determination for N-phenylbenzohydroxamic acid derivatives. (2006). Semantic Scholar. [Link]

- Method for preparing this compound. (2014).

Sources

- 1. This compound | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 890707-29-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US9169198B2 - Method for the production of this compound - Google Patents [patents.google.com]

- 5. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | CAS#:890707-29-6 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. Powder diffraction - Wikipedia [en.wikipedia.org]

The Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide, a key intermediate in the production of the anthranilic diamide insecticide, cyantraniliprole. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemicals. It delves into the evolution of synthetic methodologies, from early multi-step processes to more recent, optimized one-pot syntheses. The guide offers detailed experimental protocols, a critical analysis of the causality behind experimental choices, and a comparative assessment of various synthetic routes. Furthermore, it emphasizes the importance of safety in handling the chemical intermediates and reagents involved in the synthesis of this crucial compound.

Introduction: The Significance of this compound

This compound has emerged as a molecule of significant interest, primarily due to its role as a crucial building block in the synthesis of modern insecticides. Specifically, it is a key precursor to cyantraniliprole, a second-generation anthranilic diamide insecticide.[1][2] The anthranilic diamide class of insecticides has garnered considerable attention for its novel mode of action, high efficacy against a broad spectrum of pests, and low toxicity to non-target organisms.[3][4][5] These insecticides function by targeting the ryanodine receptors in insects, leading to the uncontrolled release of internal calcium stores and subsequent paralysis and death.[1]

The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance for the agrochemical industry. This guide aims to provide a detailed exploration of the chemical landscape surrounding this compound, offering valuable insights for process optimization and new route development.

Historical Perspective: The Genesis of a Key Intermediate

The discovery and development of the synthesis for this compound are intrinsically linked to the broader effort to optimize the insecticidal properties of the anthranilic diamide scaffold. Initial research in the early 21st century focused on modifying the substitution patterns of the anthranilamide core to enhance efficacy and broaden the spectrum of activity. This led to the identification of cyantraniliprole as a promising candidate and, consequently, spurred the development of robust synthetic pathways to its key intermediates.

Early synthetic approaches were often multi-step, involving the sequential introduction of the amino, cyano, and amide functionalities. These initial routes, while successful in producing the target molecule for initial studies, often suffered from drawbacks such as moderate overall yields, the need for purification of intermediates at each step, and the use of hazardous reagents. These limitations prompted further research into more streamlined and efficient synthetic strategies, culminating in the development of one-pot procedures that offer significant advantages in terms of operational simplicity, cost-effectiveness, and waste reduction.[6]

Synthetic Methodologies: A Comparative Analysis

Several synthetic routes to this compound have been reported, primarily in the patent literature. These can be broadly categorized into multi-step syntheses and one-pot syntheses. The choice of a particular route is often dictated by factors such as the desired scale of production, cost considerations, and available infrastructure.

Multi-Step Synthesis from 2-Amino-3-methylbenzoic Acid

A common and well-documented approach to the synthesis of this compound begins with the readily available starting material, 2-amino-3-methylbenzoic acid. This multi-step process typically involves the following key transformations:

-

Bromination: Introduction of a bromine atom at the 5-position of the aromatic ring.

-

Esterification: Protection of the carboxylic acid group as a methyl or ethyl ester.

-

Cyanation: Replacement of the bromine atom with a cyano group, often via a palladium-catalyzed cross-coupling reaction.

-

Amidation: Reaction of the ester with methylamine to form the final N,3-dimethylbenzamide product.

The following diagram illustrates the general workflow of this multi-step synthesis:

Caption: Multi-step synthesis of this compound.

The following protocol is a representative example compiled from various patented procedures.[7]

Step 1: Bromination

-

To a solution of 2-amino-3-methylbenzoic acid in a suitable solvent (e.g., water), add hydrogen bromide.

-

Cool the mixture and slowly add hydrogen peroxide, maintaining the temperature below a specified limit (e.g., 70°C).

-

After the reaction is complete, quench any excess peroxide and adjust the pH to near neutral to precipitate the product.

-

Filter and dry the resulting 2-amino-5-bromo-3-methylbenzoic acid.

Step 2: Esterification

-

Suspend the 2-amino-5-bromo-3-methylbenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux.

-

Monitor the reaction until completion, then cool and neutralize the acid.

-

Remove the solvent under reduced pressure and isolate the methyl 2-amino-5-bromo-3-methylbenzoate.

Step 3: Palladium-Catalyzed Cyanation

-

In an inert atmosphere, combine the methyl 2-amino-5-bromo-3-methylbenzoate, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) in a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide).[8][9]

-

Heat the reaction mixture to the required temperature and maintain until the starting material is consumed.

-

Cool the mixture, quench the reaction, and perform a work-up to isolate the crude methyl 2-amino-5-cyano-3-methylbenzoate.

-

Purify the product by recrystallization or chromatography.

Step 4: Amidation

-

Dissolve the methyl 2-amino-5-cyano-3-methylbenzoate in a suitable solvent (e.g., methanol).

-

Add a solution of methylamine and heat the mixture in a sealed vessel.

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Filter and dry the this compound.

-

Bromination: The use of hydrogen bromide and hydrogen peroxide for bromination is a safer and more environmentally friendly alternative to using elemental bromine.[7]

-

Esterification: The carboxylic acid is protected as an ester to prevent its interference with the subsequent palladium-catalyzed cyanation reaction.

-

Palladium-Catalyzed Cyanation: This cross-coupling reaction is a highly efficient method for introducing the cyano group onto the aromatic ring. The choice of the palladium catalyst and ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[10][11] The use of less toxic cyanide sources like zinc cyanide or potassium ferrocyanide is preferred over highly toxic alkali metal cyanides for safety and environmental reasons.[8][12]

-

Amidation: The direct reaction of the ester with methylamine is a straightforward and high-yielding method for the formation of the final amide product.

One-Pot Synthesis

To overcome the limitations of the multi-step approach, one-pot synthetic strategies have been developed. These methods offer significant advantages in terms of process efficiency, reduced waste generation, and lower manufacturing costs. A notable one-pot synthesis involves the direct halogenation and subsequent cyanation of a suitable precursor.[3]

The following diagram illustrates a conceptual one-pot synthesis workflow:

Caption: Conceptual workflow of a one-pot synthesis.

A representative one-pot procedure for the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, which can be a precursor for the final cyanation step, is described as follows:[3]

-

Synthesize 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione from 2-amino-3-methylbenzoic acid and bis(trichloromethyl) carbonate.

-

Without isolation, treat the intermediate with aqueous methylamine to form 2-amino-N,3-dimethylbenzamide.

-

To this solution, add a halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).

-

The halogenated product can then be subjected to a cyanation reaction as described in the multi-step synthesis, potentially in the same reaction vessel under modified conditions.

-

Increased Efficiency: Eliminates the need for isolation and purification of intermediates, saving time and resources.

-

Reduced Waste: Minimizes solvent consumption and waste generation.

-

Improved Safety: Can reduce the handling of hazardous intermediates.

-

Higher Overall Yields: Often leads to higher overall yields compared to multi-step processes where losses occur at each isolation stage.[3]

Quantitative Data Summary

The following table summarizes typical yields and purities reported for the synthesis of this compound and its key intermediates.

| Synthesis Step/Method | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference |

| Bromination | 2-Amino-3-methylbenzoic Acid | 2-Amino-5-bromo-3-methylbenzoic Acid | 90-95 | >98 | [7] |

| Esterification | 2-Amino-5-bromo-3-methylbenzoic Acid | Methyl 2-amino-5-bromo-3-methylbenzoate | 95-99 | >98 | [7] |

| Cyanation (Pd-catalyzed) | Methyl 2-amino-5-bromo-3-methylbenzoate | Methyl 2-amino-5-cyano-3-methylbenzoate | 85-92 | >95 | [8] |

| Amidation | Methyl 2-amino-5-cyano-3-methylbenzoate | This compound | 90-96 | >97 | [13] |

| One-Pot Synthesis (Halogenation) | 2-Amino-N,3-dimethylbenzamide | 2-Amino-5-halo-N,3-dimethylbenzamide | 87-94 | Not specified | [3] |

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals, and strict adherence to safety protocols is essential.

-

Cyanide Compounds: Cyanide sources such as sodium cyanide, potassium cyanide, and even the less toxic zinc cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14][15] All manipulations involving cyanide compounds must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[16] An emergency plan and a cyanide antidote kit should be readily available.

-

Palladium Catalysts: While generally less toxic than heavy metals like mercury or lead, palladium compounds should be handled with care. Some palladium complexes can be sensitizers or irritants.

-

Solvents: Many of the organic solvents used in the synthesis are flammable and may have their own specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

-

Waste Disposal: All chemical waste, especially that containing cyanide, must be disposed of according to institutional and governmental regulations. Cyanide waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.[17]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that has undergone significant optimization since its inception. The evolution from multi-step to one-pot procedures highlights the continuous drive for more efficient, cost-effective, and sustainable chemical manufacturing. For drug development and agrochemical professionals, a thorough understanding of the various synthetic routes, the rationale behind the choice of reagents and conditions, and the associated safety considerations is crucial for successful process development and scale-up.

Future research in this area may focus on the development of even more environmentally benign and catalytic methods. The use of non-toxic cyanide sources, recyclable catalysts, and solvent-free reaction conditions are all areas of active investigation in the broader field of organic synthesis and are likely to find application in the production of this important intermediate. The principles and methodologies discussed in this guide provide a solid foundation for researchers and scientists working to advance the synthesis of this compound and other valuable chemical entities.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. theses.enscm.fr [theses.enscm.fr]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Search for patents | USPTO [uspto.gov]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. nj.gov [nj.gov]

- 16. camachem.com [camachem.com]

- 17. uwindsor.ca [uwindsor.ca]

The Crucial Role of 2-Amino-5-cyano-N,3-dimethylbenzamide in the Synthesis of Cyantraniliprole: A Technical Guide

Abstract